N,1-dibenzyl-N-(2-phenylethyl)-4-piperidinecarboxamide
Vue d'ensemble
Description
N,1-dibenzyl-N-(2-phenylethyl)-4-piperidinecarboxamide, also known as DPP-4 inhibitor, is a type of medication used in the treatment of type 2 diabetes. This medication works by inhibiting the action of an enzyme called dipeptidyl peptidase-4 (DPP-4), which is responsible for breaking down incretin hormones in the body. By inhibiting DPP-4, DPP-4 inhibitors increase the levels of incretin hormones in the body, which in turn helps to regulate blood sugar levels.
Mécanisme D'action
The mechanism of action of N,1-dibenzyl-N-(2-phenylethyl)-4-piperidinecarboxamide inhibitors involves the inhibition of the this compound enzyme. This compound is responsible for breaking down incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting this compound, this compound inhibitors increase the levels of these hormones in the body. GLP-1 and GIP stimulate the release of insulin from the pancreas in response to food intake, and also inhibit the release of glucagon, which helps to lower blood sugar levels.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound inhibitors are primarily related to their ability to increase the levels of incretin hormones in the body. This leads to increased insulin secretion, decreased glucagon secretion, and improved glucose uptake in peripheral tissues. In addition, this compound inhibitors have also been shown to have anti-inflammatory effects, which may contribute to their beneficial effects on glucose metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N,1-dibenzyl-N-(2-phenylethyl)-4-piperidinecarboxamide inhibitors in lab experiments is that they are relatively easy to administer and have a low risk of causing adverse effects. In addition, this compound inhibitors have been extensively studied in clinical trials, making it easier to design experiments based on existing knowledge. One limitation of using this compound inhibitors in lab experiments is that their effects may be influenced by other factors such as diet and exercise, making it difficult to control for all variables in the experiment.
Orientations Futures
There are several potential future directions for research on N,1-dibenzyl-N-(2-phenylethyl)-4-piperidinecarboxamide inhibitors. One area of interest is the potential use of this compound inhibitors in the treatment of other metabolic disorders such as obesity and non-alcoholic fatty liver disease. Another area of interest is the development of more potent and selective this compound inhibitors, which may have improved efficacy and fewer side effects. Finally, there is also interest in exploring the potential use of this compound inhibitors in combination with other medications for the treatment of type 2 diabetes.
Applications De Recherche Scientifique
N,1-dibenzyl-N-(2-phenylethyl)-4-piperidinecarboxamide inhibitors have been extensively studied for their potential use in the treatment of type 2 diabetes. Several clinical trials have shown that this compound inhibitors can effectively lower blood sugar levels in patients with type 2 diabetes, both as a monotherapy and in combination with other medications. In addition, this compound inhibitors have also been shown to have a low risk of causing hypoglycemia, making them a safe and effective option for many patients.
Propriétés
IUPAC Name |
N,1-dibenzyl-N-(2-phenylethyl)piperidine-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N2O/c31-28(27-17-19-29(20-18-27)22-25-12-6-2-7-13-25)30(23-26-14-8-3-9-15-26)21-16-24-10-4-1-5-11-24/h1-15,27H,16-23H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTHWAJYNWJGCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N(CCC2=CC=CC=C2)CC3=CC=CC=C3)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.